N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound known for its unique structural features and potential applications in various scientific fields. Its intricate molecular design combines elements of pyrazole, indole, and carboxamide, offering interesting possibilities for chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions.
Preparation of 6-methoxy-1H-indole-2-carboxylic acid: : Starting with the indole ring system, 6-methoxy-1H-indole is subjected to carboxylation to introduce the carboxylic acid group at position 2.
Formation of the pyrazole ring: : A key step involves the synthesis of the 3-(trifluoromethyl)-1H-pyrazole fragment, which is achieved through cyclization reactions involving appropriate precursors.
Coupling reaction: : The N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl) group is then linked to the indole carboxylic acid through amide bond formation, typically using coupling agents like EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction parameters. The process also involves rigorous purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the methoxy group and the pyrazole ring, under the influence of strong oxidizing agents.
Reduction: : Reduction reactions may target the carbonyl group of the carboxamide, leading to the formation of corresponding amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible at various positions on the indole and pyrazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: : Halogenating agents, nucleophiles like amines, alcohols
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids and ketones
Reduction: : Formation of amines
Substitution: : Various substituted indole and pyrazole derivatives
Scientific Research Applications
Chemistry
This compound is studied for its reactivity patterns and potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable subject in mechanistic organic chemistry.
Biology
In biological research, it is investigated for its potential interactions with various biomolecules, including proteins and nucleic acids. Its trifluoromethyl group can significantly influence its biological activity, making it a candidate for enzyme inhibition studies.
Medicine
Preliminary studies suggest potential therapeutic applications, particularly in fields like oncology and neurology. The compound's ability to interact with specific molecular targets could lead to the development of new drugs.
Industry
Its properties are also of interest in the materials science industry, where it could be used in the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism by which N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide exerts its effects typically involves its interaction with specific molecular targets.
Molecular Targets: : These may include enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Pathways: : Depending on the target, the compound may influence signaling pathways, enzymatic activity, or gene expression. For example, if it targets a kinase, it may inhibit its activity, thereby modulating downstream signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-6-methoxy-N-(2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Lacks the trifluoromethyl group.
N-cyclopentyl-6-methoxy-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Contains a methyl group instead of a trifluoromethyl group.
N-cyclopentyl-6-methoxy-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Features a chloro substituent instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide significantly enhances its lipophilicity, metabolic stability, and binding affinity. This makes it particularly unique compared to its analogs, potentially offering superior pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-cyclopentyl-6-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-30-16-7-6-14-12-18(25-17(14)13-16)20(29)28(15-4-2-3-5-15)11-10-27-9-8-19(26-27)21(22,23)24/h6-9,12-13,15,25H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBMRJUPQCIGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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